molecular formula C7H9NO3 B573817 Ethyl 5-hydroxy-1H-pyrrole-3-carboxylate CAS No. 166656-43-5

Ethyl 5-hydroxy-1H-pyrrole-3-carboxylate

Cat. No.: B573817
CAS No.: 166656-43-5
M. Wt: 155.153
InChI Key: VREXXKZUAUVXMR-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1H-pyrrole-3-carboxylate is a pyrrole derivative of high interest in medicinal chemistry for the development of novel antibacterial agents. The pyrrole heterocycle is a privileged structure found in numerous natural compounds and FDA-approved drugs, valued for its ability to interact with various biological receptors and enzymes . Researchers are actively developing and optimizing synthetic pyrrole-based compounds to address the critical global health challenge of antibacterial resistance . The 5-hydroxy substituent on this particular pyrrole ester makes it a valuable synthetic intermediate for further chemical modifications, enabling structure-activity relationship (SAR) studies. Its physicochemical properties, including modest hydrophilicity and lipophilicity, can contribute to favorable drug-like characteristics, such as passive diffusion through cell membranes and effective circulation . This compound is intended for research purposes to explore new anti-infective leads and their mechanisms of action, which may include the inhibition of bacterial targets like DNA gyrase . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

166656-43-5

Molecular Formula

C7H9NO3

Molecular Weight

155.153

IUPAC Name

ethyl 5-hydroxy-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C7H9NO3/c1-2-11-7(10)5-3-6(9)8-4-5/h3-4,8-9H,2H2,1H3

InChI Key

VREXXKZUAUVXMR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC(=C1)O

Synonyms

1H-Pyrrole-3-carboxylicacid,5-hydroxy-,ethylester(9CI)

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-hydroxy-1H-pyrrole-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with pyrrole derivatives. For example, formylation or esterification steps may use formic acid and catalysts (e.g., POCl₃) under controlled temperatures (60–80°C). Optimization includes adjusting solvent polarity (e.g., ethanol or DMF) and reaction time to improve yields . Purification often employs recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and ester group integrity. For example, the ester carbonyl peak appears at ~165–170 ppm in ¹³C NMR .
  • IR : Stretching vibrations for hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What purification strategies are recommended to achieve high-purity this compound?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures to remove polar impurities.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7 ratio) resolves closely related byproducts .
  • HPLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) ensures >98% purity for biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths, angles, and hydrogen-bonding networks. For example, planar pyrrole rings and intermolecular N–H⋯O interactions can stabilize crystal packing . Disorder in substituents (e.g., ester groups) is addressed using anisotropic displacement parameters .

Q. How should researchers address conflicting bioactivity data in studies of pyrrole carboxylates?

  • Methodology :

  • Variable Control : Compare assay conditions (e.g., solvent polarity, pH) that may alter compound solubility and reactivity .
  • Replication : Validate antimicrobial or anticancer activity across multiple cell lines (e.g., HepG2 vs. MCF-7) and microbial strains .
  • Mechanistic Studies : Use electrophilic substitution experiments (e.g., bromination) to correlate reactivity with bioactivity .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to identify nucleophilic/electrophilic sites. For example, the pyrrole C-2 position often shows higher electron density .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ester hydrolysis in aqueous vs. nonpolar media) .

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